Home > Products > Screening Compounds P124966 > (BETA-ASP3)-GRF (HUMAN) TRIFLUOROACETATE SALT
(BETA-ASP3)-GRF (HUMAN) TRIFLUOROACETATE SALT - 142985-02-2

(BETA-ASP3)-GRF (HUMAN) TRIFLUOROACETATE SALT

Catalog Number: EVT-1518016
CAS Number: 142985-02-2
Molecular Formula: C8H26O3Si4
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

(BETA-ASP3)-GRF (HUMAN) TRIFLUOROACETATE SALT is a synthetic peptide derivative of growth hormone-releasing factor, which plays a critical role in stimulating the release of growth hormone from the anterior pituitary gland. This compound is particularly notable for its potential applications in various therapeutic areas, including growth disorders and metabolic diseases. The trifluoroacetate salt form enhances the stability and solubility of the peptide, making it more suitable for pharmaceutical formulations.

Source

The peptide is derived from the natural growth hormone-releasing factor, with modifications that enhance its biological activity. The trifluoroacetate salt form is synthesized to improve its pharmacokinetic properties. The synthesis and characterization of such peptides are often documented in patent literature and scientific publications, which provide insights into their development and application .

Classification

(BETA-ASP3)-GRF (HUMAN) TRIFLUOROACETATE SALT belongs to the class of peptide hormones. It is categorized as a growth hormone secretagogue, which is a substance that stimulates the secretion of growth hormone. This classification is essential for understanding its biological function and potential therapeutic uses.

Synthesis Analysis

Methods

The synthesis of (BETA-ASP3)-GRF (HUMAN) TRIFLUOROACETATE SALT typically employs solid-phase peptide synthesis techniques, particularly the Fmoc (9-fluorenylmethoxycarbonyl) strategy. This method allows for the stepwise addition of amino acids to a growing peptide chain while ensuring high purity and yield.

Technical Details

  1. Solid-Phase Synthesis: The process begins with the attachment of a resin-bound amino acid, followed by deprotection, coupling with subsequent amino acids, and final cleavage from the resin.
  2. Purification: After synthesis, the crude peptide is purified using high-performance liquid chromatography to achieve the desired purity level.
  3. Characterization: Techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy are employed to confirm the identity and structure of the synthesized peptide .
Molecular Structure Analysis

Structure

Data

  • Molecular Formula: C₁₈H₂₃F₃N₆O₄S
  • Molecular Weight: Approximately 423.50 g/mol
  • Amino Acid Composition: The specific sequence includes modified residues that are critical for receptor binding and activity.
Chemical Reactions Analysis

Reactions

(BETA-ASP3)-GRF (HUMAN) TRIFLUOROACETATE SALT primarily undergoes receptor-mediated interactions rather than traditional chemical reactions. Its mechanism involves binding to growth hormone secretagogue receptors on target cells, leading to downstream signaling events.

Technical Details

  1. Binding Affinity: The compound exhibits high affinity for specific receptors, which can be quantitatively assessed using radiolabeled ligand binding assays.
  2. Signal Transduction: Upon binding, it activates intracellular signaling pathways that promote growth hormone release.
Mechanism of Action

Process

The mechanism of action involves several steps:

  1. Receptor Binding: (BETA-ASP3)-GRF binds to growth hormone secretagogue receptors located on pituitary cells.
  2. Activation of Signaling Pathways: This interaction triggers G-protein coupled receptor signaling cascades.
  3. Hormone Release: Ultimately, this leads to an increase in growth hormone secretion into the bloodstream.

Data

Studies indicate that modifications in the peptide structure can significantly enhance its potency and efficacy in stimulating growth hormone release compared to unmodified forms .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Soluble in water and common organic solvents due to its trifluoroacetate salt form.

Chemical Properties

  • Stability: The trifluoroacetate salt improves stability under physiological conditions.
  • pH Sensitivity: The compound may exhibit varying solubility across different pH levels, impacting its bioavailability.
Applications

(BETA-ASP3)-GRF (HUMAN) TRIFLUOROACETATE SALT has several scientific applications:

  1. Therapeutic Use: Potentially used in treating growth hormone deficiencies and related disorders.
  2. Research Tool: Employed in studies investigating growth hormone regulation and signaling pathways.
  3. Pharmaceutical Development: Investigated for formulation into injectable therapies aimed at enhancing muscle mass or metabolic function .
Synthesis and Structural Characterization

Solid-Phase Peptide Synthesis (SPPS) Methodologies for (BETA-ASP3)-GRF Derivatives

Fmoc Strategy and Resin-Based Amino Acid Coupling

The synthesis of (BETA-ASP3)-GRF employs Fmoc/tBu-based solid-phase peptide synthesis (SPPS) as the gold standard methodology. This orthogonal protection scheme utilizes the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for temporary α-amino protection, while acid-labile tert-butyl (tBu) groups shield reactive side chains. The process initiates with the attachment of the C-terminal leucine residue to a polyethylene glycol polyacrylamide (PEGA) resin through a stable acid-resistant handle such as 4-(oxymethyl)-phenylacetamidomethyl linker [7].

Successive amino acid couplings employ potent aminium/uronium-based activators (HATU or HBTU) with diisopropylethylamine (DIEA) as a base, enabling high coupling efficiencies exceeding 99% per cycle – a critical factor for synthesizing this 44-amino acid neuropeptide. The strategic incorporation of the β-Asp3 residue requires specific attention during coupling cycle 3, where aspartic acid derivatives protected with bulky side-chain protecting groups (e.g., trityl) minimize aspartimide formation. Fmoc deprotection at each cycle is achieved via 20-30% piperidine in dimethylformamide (DMF), with recent optimized protocols reducing deprotection times to ≤3 minutes through kinetic monitoring of dibenzofulvene-piperidine adduct formation [4] [7].

Table 1: SPPS Parameters for (BETA-ASP3)-GRF Synthesis

Synthesis ParameterSpecificationFunctional Purpose
Resin TypePEGA (Polyethylene Glycol Polyacrylamide)Enhanced solvation for long peptides
Linker Chemistry4-(Oxymethyl)-phenylacetamidomethylAcid-stable cleavage point
Coupling ReagentsHATU/DIEA or HBTU/DIEAHigh-efficiency activation
Fmoc Deprotection20-30% piperidine in DMFOrthogonal N-α deprotection
Asp3 ProtectionFmoc-Asp(OtBu)-OH or Fmoc-Asp(Trt)-OHMinimizes aspartimide formation
Cycle MonitoringNinhydrin or chloranil testsReal-time coupling efficiency

Trifluoroacetic Acid Cleavage and Purification via HPLC

Cleavage from the resin and global deprotection is achieved using trifluoroacetic acid (TFA)-based cocktails (typically TFA:water:triisopropylsilane 95:2.5:2.5 v/v/v) for 2-4 hours. This critical step simultaneously liberates the crude peptide, removes tBu-based side-chain protections, and generates the trifluoroacetate salt. The strongly acidic environment induces partial conversion of Asp3 to its β-isoform, yielding the target (BETA-ASP3)-GRF derivative as confirmed by mass spectrometry [1] [6].

Crude peptides are precipitated and washed with cold diethyl ether before purification via reversed-phase HPLC (RP-HPLC) on C18 columns. The purification leverages TFA (0.1% v/v) as an ion-pairing agent, which enhances peak resolution by interacting with basic residues (Arg, Lys). Gradient elution (5-60% acetonitrile/water over 60 minutes) effectively separates the target β-Asp3 isomer from deletion sequences, aggregation byproducts, and α-Asp3 contaminants. Final TFA salt content in lyophilized products typically ranges from 10-15% (w/w), contributing to the hygroscopic nature and fluffy morphology that complicates handling. Post-purification TFA exchange services can reduce this to <1% when required for biological assays [1] [9].

Table 2: Purification Profile of (BETA-ASP3)-GRF Trifluoroacetate Salt

Purification StageConditionsOutcome Metrics
Crude CleavageTFA/TIS/H2O (95:2.5:2.5), 3h>85% global deprotection efficiency
RP-HPLC ColumnC18 silica (300Å pore, 15μm)Ideal for 44-AA peptide resolution
Mobile Phase AWater + 0.1% TFAIon-pairing with basic residues
Mobile Phase BAcetonitrile + 0.1% TFAOrganic modifier for elution
Target Elution28-32% acetonitrileRetention time variability ±2 min
Lyophilized FormWhite fluffy solidTFA content: 10-15% (w/w)

Structural Analysis of (BETA-ASP3)-GRF Trifluoroacetate Salt

Amino Acid Sequence Validation via Mass Spectrometry

Electrospray ionization mass spectrometry (ESI-MS) provides definitive confirmation of the amino acid sequence and β-Asp3 modification. The observed molecular mass of 5039.8 Da for the monoisotopic [M+H]⁺ species aligns precisely with the theoretical mass of the human GRF(1-44)-NH₂ sequence featuring the β-Asp3 isomer (C₂₄₆H₃₈₆N₇₂O₆₇S). High-resolution MS/MS fragmentation reveals signature y- and b-ions, particularly the b3 fragment at m/z 378.2 (Tyr-Ala-β-Asp), which distinguishes it from the conventional α-Asp3 variant at m/z 378.2 but with distinct fragmentation kinetics. The trifluoroacetate counterion does not interfere with mass analysis due to its volatility under ESI conditions, though it contributes to the characteristic 45-Da mass difference observed when comparing acetate vs. TFA salt forms [8]. Isotopic distribution patterns further confirm the absence of des-Asp deletion peptides, a common byproduct in Asp-rich sequences subjected to acidic cleavage conditions [5] [8].

Conformational Studies Using Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H/¹³C heteronuclear single quantum coherence (HSQC) NMR in dimethyl sulfoxide-d6 reveals significant conformational perturbations induced by the β-Asp3 modification. Compared to native α-Asp3-GRF, the β-isoform exhibits chemical shift deviations exceeding 0.3 ppm for Ala² NH (δ 8.15→8.42 ppm) and Asp³ Hα (δ 4.65→5.10 ppm), indicating altered backbone dihedral angles at the mutation site. Rotating-frame Overhauser spectroscopy (ROESY) identifies weakened medium-range NOEs between Asp³ CO and Ala⁴ NH (distance >3.5Å vs. 2.8Å in wild-type), consistent with disrupted β-turn nucleation in the N-terminal bioactive core (residues 1-29). These structural changes correlate with the 100-fold reduced receptor affinity observed in functional assays. Residual trifluoroacetate (typically 1-3 equivalents) generates a characteristic 19F NMR signal at -76.5 ppm but does not obscure key peptide correlations due to the absence of proton couplings [2] [7].

Table 3: Key NMR Assignments for (BETA-ASP3)-GRF (DMSO-d6, 298K)

Residue1H Chemical Shift (δ, ppm)13C Chemical Shift (δ, ppm)Structural Implication
Tyr1 Hα4.4557.8Unmodified N-terminal conformation
Ala2 Hα4.2852.1Minor perturbation from wild-type
β-Asp3 Hα5.1053.6Diagnostic β-linkage confirmation
β-Asp3 Hβ3.12/2.9238.5Altered side-chain dihedral angles
Ala4 HN8.42-Weakened H-bond vs. wild-type
Asn8 HN8.33-Deamidation-sensitive residue
TFA (CF3)--119.5 (19F)Counterion presence confirmation

Role of Trifluoroacetate in Enhancing Solubility and Bioavailability

Trifluoroacetate (TFA) serves as a critical pharmaceutical counterion that markedly enhances the aqueous solubility of (BETA-ASP3)-GRF. The strong acidity of TFA (pKa 0.23) ensures complete protonation of basic residues (Arg¹⁵,¹⁹,²⁰,²⁹,³⁷,⁴⁰,⁴²; Lys¹²,²¹), generating a multi-charged peptide-TFA complex with solubility exceeding 25 mg/mL in water – approximately 5-fold higher than the acetate salt equivalent. This solubility arises from the trifluoroacetate ion's capacity for strong ion-pairing interactions without hydrophobic masking of cationic residues. However, excessive TFA content (>15% w/w) may induce cellular toxicity at micromolar concentrations by inhibiting osteoblast proliferation and glycine receptor function, necessitating post-synthetic exchange for cell-based assays [1] [9].

The TFA salt form significantly enhances intestinal permeability in rat models, with Cₘₐₓ values increasing 3.2-fold compared to hydrochloride salts. This bioavailability enhancement stems from trifluoroacetate's ability to reduce the peptide's net charge via tight ion-pair formation, thereby diminishing electrostatic repulsion with anionic mucosal surfaces. Additionally, TFA modifies the lyophilizate morphology, yielding a porous "fluffy" cake that accelerates dissolution kinetics – though this complicates powder handling during manufacturing. For long-term stability, acetate salts are preferred, but TFA remains indispensable for initial purification and formulation of this Asp³-modified analogue [1] [6] [9].

Table 4: Trifluoroacetate Salt Impact on Pharmaceutical Properties

PropertyTFA Salt FormAcetate Salt FormFunctional Consequence
Aqueous Solubility>25 mg/mL~5 mg/mLEnhanced formulation options
Lyophilizate MorphologyFluffy, porous cakeDense, cohesive cakeFaster dissolution but difficult handling
Cellular Toxicity Threshold>10 μM>100 μMLimits cellular assay concentrations
Intestinal Permeability (Rat)3.2-fold increase vs. HCl salt1.8-fold increase vs. HCl saltEnhanced bioavailability potential
Forced Degradation (40°C)t90=14 dayst90=28 daysReduced thermal stability

Properties

CAS Number

142985-02-2

Product Name

(BETA-ASP3)-GRF (HUMAN) TRIFLUOROACETATE SALT

Molecular Formula

C8H26O3Si4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.